2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine

Medicinal Chemistry Physicochemical Properties Drug Design

2,3-Dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine (CAS 1013750-47-4) is an organic amine belonging to the class of heterocyclic compounds. Its structure comprises a cyclohexane ring substituted with two methyl groups at the 2- and 3-positions, and an amine group linked to a thiophen-2-ylmethyl moiety.

Molecular Formula C13H21NS
Molecular Weight 223.38 g/mol
Cat. No. B13256427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine
Molecular FormulaC13H21NS
Molecular Weight223.38 g/mol
Structural Identifiers
SMILESCC1CCCC(C1C)NCC2=CC=CS2
InChIInChI=1S/C13H21NS/c1-10-5-3-7-13(11(10)2)14-9-12-6-4-8-15-12/h4,6,8,10-11,13-14H,3,5,7,9H2,1-2H3
InChIKeyOOCOMBWGZIHIQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine: Basic Characteristics and Compound Class


2,3-Dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine (CAS 1013750-47-4) is an organic amine belonging to the class of heterocyclic compounds. Its structure comprises a cyclohexane ring substituted with two methyl groups at the 2- and 3-positions, and an amine group linked to a thiophen-2-ylmethyl moiety. The molecular formula is C13H21NS, with a molecular weight of 223.38 g/mol [1]. This compound is commercially available from research chemical suppliers at 95% purity and is typically used as a building block in organic synthesis and medicinal chemistry research .

Building block

May support heterocyclic library synthesis and medicinal chemistry SAR studies

Computed lipophilicity

Higher XLogP3-AA (3.7) relative to unsubstituted analog (3.0) may inform membrane permeability evaluation

Purity

Standard research-grade purity; verify per lot for assays requiring high purity

Research context

No published bioactivity data; intended as an intermediate, not a validated tool compound

Why 2,3-Dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine Cannot Be Directly Substituted by Generic Analogs


In the absence of published quantitative bioactivity data for 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine or its close structural analogs, the scientific premise for substitution risk relies on fundamental principles of medicinal chemistry and computed molecular properties. Substituting the 2,3-dimethylcyclohexyl core with an unsubstituted cyclohexyl ring (as in N-(thiophen-2-ylmethyl)cyclohexanamine, CAS 51305-86-3) or altering the substitution pattern (e.g., 4-ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine) modifies key physicochemical parameters such as lipophilicity (XLogP3-AA), topological polar surface area (TPSA), and rotatable bond count, which are known determinants of membrane permeability, target binding, and metabolic stability [1]. Therefore, any substitution without empirical validation risks altering or abolishing the desired biological or functional profile. This guide compiles the currently available computed differential evidence to inform research material selection and procurement decisions, with the explicit caveat that direct comparative biological data are not available in the public domain as of this writing .

Lipophilicity shift

XLogP3-AA 3.7 vs 3.0 may alter membrane permeability and tissue distribution; unvalidated substitution may change target engagement.

Steric bulk

2,3-Dimethyl groups add steric hindrance absent in unsubstituted analog, potentially affecting binding pocket fit and selectivity.

Conformational flexibility

Rotatable bond count differs (3 vs 4 in 4-ethyl analog); may impact entropic penalty and binding affinity; empirical comparison required.

Quantitative Differential Evidence for 2,3-Dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine vs. Structural Analogs


Lipophilicity (XLogP3-AA) Comparison: 2,3-Dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine vs. Unsubstituted Cyclohexyl Analog

The target compound exhibits a higher computed lipophilicity (XLogP3-AA = 3.7) compared to its unsubstituted cyclohexyl analog, N-(thiophen-2-ylmethyl)cyclohexanamine, which has an XLogP3-AA value of 3.0 [1]. This difference is attributed to the presence of the two methyl groups on the cyclohexane ring. The increased lipophilicity suggests potentially enhanced membrane permeability and altered tissue distribution profiles, which are critical considerations in lead optimization for CNS-active or intracellular-targeting compounds [2].

Lipophilicity
Class-level inference
Target XLogP3-AA 3.7 vs Analog 3.0 +0.7 log units (~5-fold)
Supports lipophilicity-driven SAR; membrane permeability context
Computed descriptor; confirm experimentally
Medicinal Chemistry Physicochemical Properties Drug Design

Topological Polar Surface Area (TPSA) as a Determinant of Oral Bioavailability: Comparative Analysis

The target compound has a computed Topological Polar Surface Area (TPSA) of 40.3 Ų, which is identical to that of the unsubstituted analog N-(thiophen-2-ylmethyl)cyclohexanamine, and also to the 4-ethyl analog [1]. TPSA is a key predictor of oral bioavailability and blood-brain barrier penetration; values below 140 Ų are generally favorable for oral absorption, while values below 60-70 Ų are associated with enhanced CNS penetration [2]. The presence of the 2,3-dimethyl substitution does not alter the TPSA compared to other analogs, indicating that any differential in vivo performance would be driven primarily by lipophilicity and steric effects rather than polar surface area.

Topological PSA
Class-level inference
40.3 Ų (unchanged across analogs)
Consistent polar surface; lipophilicity is the primary differentiating variable
Computed; below CNS penetration threshold
Pharmacokinetics ADME Medicinal Chemistry

Rotatable Bond Count: Conformational Flexibility and Entropic Considerations

2,3-Dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine possesses three rotatable bonds, which is comparable to the unsubstituted analog and the 4-ethyl analog [1]. Rotatable bond count is a measure of molecular flexibility; compounds with fewer rotatable bonds generally exhibit higher binding affinity due to reduced entropic penalty upon target engagement [2]. The addition of the 2,3-dimethyl groups does not increase rotatable bond count compared to the baseline, suggesting that any gains in lipophilicity are achieved without a concomitant increase in conformational entropy that could negatively impact target binding. This is a favorable feature when selecting a lipophilic analog for binding affinity optimization.

Rotatable bonds
Class-level inference
3 (target) vs 3 (unsubstituted), 4 (4-ethyl)
Lower conformational entropy may support higher binding affinity
Entropic benefit; verify by binding assays
Medicinal Chemistry Drug Design Molecular Flexibility

Purity Specification and Hazard Classification for Research Procurement

Commercial suppliers offer 2,3-dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine at a standard purity of 95% . The compound is classified as harmful/irritant (GHS07), with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, the unsubstituted analog N-(thiophen-2-ylmethyl)cyclohexanamine (CAS 51305-86-3) is also classified as harmful/irritant but is available at a purity of 97% from some vendors . While the purity difference is marginal, the specific hazard profile and recommended personal protective equipment (PPE) are comparable. For procurement, researchers should verify the specific purity and hazard data for the batch being ordered, as these parameters can vary by supplier and synthetic route.

Purity & Hazard
Supplier-reported
95% purity; GHS07 (H302, H315, H319, H335) vs Analog 97% (some vendors)
Verify lot-specific purity; hazard controls similar
Supplier SDS review recommended
Chemical Procurement Quality Control Safety Assessment

Recommended Application Scenarios for 2,3-Dimethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine Based on Available Evidence


Medicinal Chemistry Lead Optimization for Lipophilicity-Driven Target Engagement

Given the higher XLogP3-AA value (3.7) compared to the unsubstituted analog (3.0) without an increase in TPSA or rotatable bond count, this compound is best suited for structure-activity relationship (SAR) studies aimed at enhancing membrane permeability or CNS penetration while maintaining a favorable binding entropy profile. Researchers developing small molecule modulators for intracellular targets or CNS disorders should prioritize this analog over less lipophilic variants when increased hydrophobicity is hypothesized to improve target engagement or cellular uptake [1].

Synthetic Building Block for Diverse Heterocyclic Libraries

The amine functionality and thiophene moiety make this compound a versatile intermediate for constructing more complex heterocyclic systems via reactions such as reductive amination, alkylation, and acylation. Its commercial availability at 95% purity supports its use in parallel synthesis or combinatorial chemistry workflows where a balance of cost and initial purity is acceptable, with the option for further purification if required for biological testing .

Exploratory Research in Undisclosed Pharmacological Targets

In the absence of published target-specific activity data, this compound may serve as a novel chemical probe for screening campaigns against under-explored receptors, enzymes, or transporters. The combination of a 2,3-dimethylcyclohexylamine core and a thiophene ring is a relatively uncommon scaffold in the public domain, potentially offering unique binding interactions. Researchers engaged in phenotypic screening or target deconvolution projects can utilize this compound to identify new biological activities, with the understanding that follow-up studies will be required to establish potency and selectivity .

Application
Selection Property
Validation Focus
Lipophilicity-driven lead optimization
Computed lipophilicity differential without added rotatable bonds
Membrane permeability assays; binding affinity studies
Heterocyclic library synthesis
Amine/thiophene functionality; standard research purity
Reaction yield; intermediate characterization
Phenotypic screening probe
Uncommon scaffold; no reported bioactivity
Hit identification; target deconvolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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